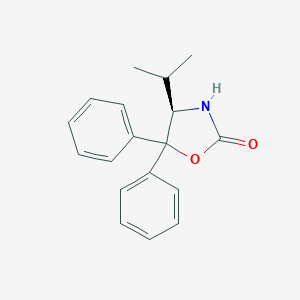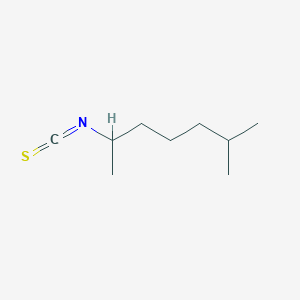
2-Isotiocianato-6-metilheptano
Descripción general
Descripción
2-Isothiocyanato-6-methylheptane is an organic compound with the molecular formula C9H17NS It is a member of the isothiocyanate family, which are known for their biological activity and applications in various fields
Aplicaciones Científicas De Investigación
Biology: It has shown promise in preclinical studies as a potential anticancer agent. Its ability to inhibit the growth of cancer cells makes it a candidate for further research in oncology.
Medicine: The compound’s anticancer properties are being explored for drug development.
Industry: Due to its reactivity, it is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
2-Isothiocyanato-6-methylheptane, also known as Octodrine or DMHA, is a stimulant drug . Isothiocyanates, the family to which this compound belongs, have numerous protein targets through which they exert protection in the context of various diseases such as cancer, neurodegeneration, inflammatory disease, metabolic disease, and infection .
Mode of Action
Isothiocyanates are known for their high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This interaction with protein targets is a key aspect of their mode of action. They induce stress response pathways that restore cellular redox and protein homeostasis, and contribute to the resolution of inflammation . At high concentrations, isothiocyanates can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .
Biochemical Pathways
Isothiocyanates affect multiple biochemical pathways. They induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and have effects on heat shock proteins . They also inhibit angiogenesis and metastasis . These pathways play crucial roles in cellular function and response to stress, and their modulation by isothiocyanates contributes to the compounds’ protective effects.
Pharmacokinetics
The pharmacokinetic features of isothiocyanates include linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . They undergo reversible metabolism and capacity-limited hepatic elimination . Membrane transport of isothiocyanates is mediated by BCRP, MRP1, and MRP2 transporters . These properties influence the bioavailability of isothiocyanates and their ultimate effects in the body.
Result of Action
The result of the action of isothiocyanates includes the induction of stress response pathways that restore cellular redox and protein homeostasis, contributing to the resolution of inflammation . At high concentrations, they can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis . These effects at the molecular and cellular level underlie the protective effects of isothiocyanates against various diseases.
Action Environment
The activation of glucosinolates into their active metabolites, isothiocyanates, takes place when plants are exposed to various stressors such as infections or mechanical damage . Consequently, the formation of isothiocyanates serves as a defensive mechanism protecting the plant from injury . This suggests that environmental factors can influence the action, efficacy, and stability of isothiocyanates.
Análisis Bioquímico
Biochemical Properties
2-Isothiocyanato-6-methylheptane, like other isothiocyanates, is known for its high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
. They can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Isothiocyanato-6-methylheptane is not well-studied. Isothiocyanates are known to exert their effects at the molecular level through multiple mechanisms, including induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Isothiocyanato-6-methylheptane in laboratory settings are not well-documented. Isothiocyanates are generally stable under moderate heating .
Dosage Effects in Animal Models
While specific studies on 2-Isothiocyanato-6-methylheptane in animal models are lacking, isothiocyanates like octodrine have been shown to increase blood pressure and cardiac output in animals .
Metabolic Pathways
The specific metabolic pathways involving 2-Isothiocyanato-6-methylheptane are not well-known. Isothiocyanates are derived from glucosinolate precursors by the action of β-thioglucosidase enzymes (myrosinases) .
Transport and Distribution
The transport and distribution of 2-Isothiocyanato-6-methylheptane within cells and tissues are not well-studied. Isothiocyanates are known to be transported and distributed within cells and tissues via various biological mechanisms .
Subcellular Localization
The subcellular localization of 2-Isothiocyanato-6-methylheptane is not well-documented. The subcellular localization of proteins and other biomolecules can be influenced by various factors, including targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-6-methylheptane typically involves the reaction of primary amines with carbon disulfide (CS2) followed by desulfurization. One common method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product using cyanuric acid as the desulfurylation reagent . This method is advantageous due to its low toxicity, safety, and high yield.
Industrial Production Methods: Industrial production of isothiocyanates, including 2-Isothiocyanato-6-methylheptane, often employs similar synthetic routes but on a larger scale. The use of phenyl isothiocyanate and corresponding amines under mild conditions with dimethylbenzene as a solvent has been reported to achieve high yields and low by-products . This method is scalable and suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isothiocyanato-6-methylheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Thioureas, carbamates, and other substituted products.
Comparación Con Compuestos Similares
Sulforaphane: Found in cruciferous vegetables, known for its anticancer and antioxidant properties.
Phenethyl isothiocyanate: Another isothiocyanate with similar biological activities, including anticancer effects.
Uniqueness: 2-Isothiocyanato-6-methylheptane is unique due to its specific structure, which imparts distinct reactivity and biological activity. Unlike other isothiocyanates, it has shown specific promise in preclinical anticancer studies, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-isothiocyanato-6-methylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-8(2)5-4-6-9(3)10-7-11/h8-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYVEJXQDMOGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374944 | |
| Record name | 2-Isothiocyanato-6-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194086-70-9 | |
| Record name | 2-Isothiocyanato-6-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 194086-70-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)
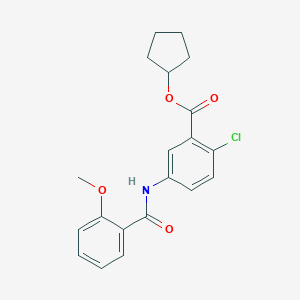
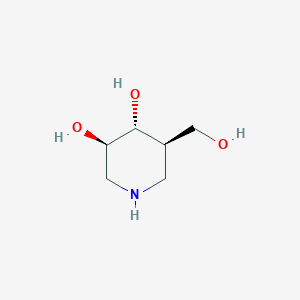
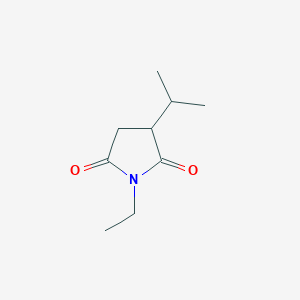
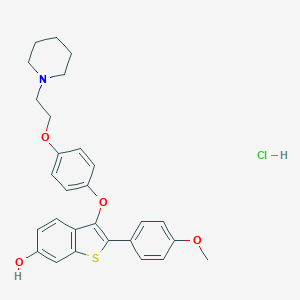
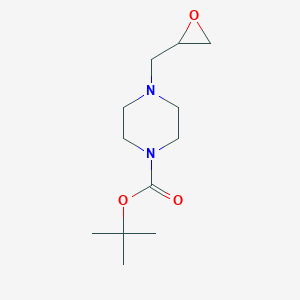
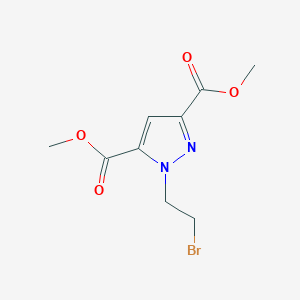
![Ethanone, 1-furo[3,2-c]pyridin-4-yl-(9CI)](/img/structure/B62566.png)
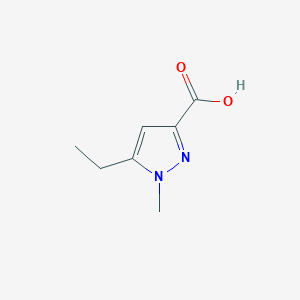
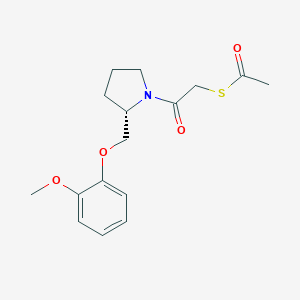
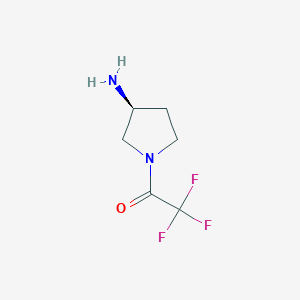
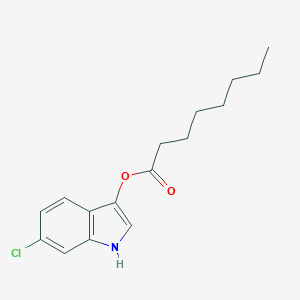
![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)
